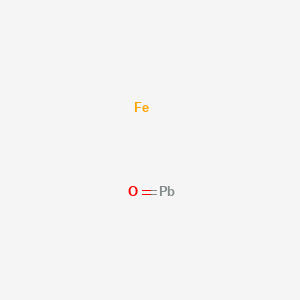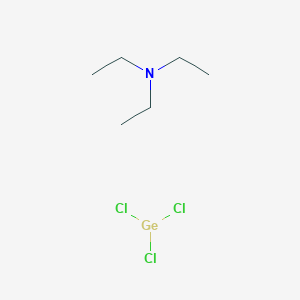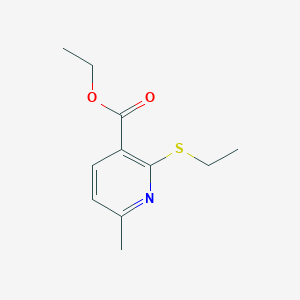
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylsulfanyl group attached to the pyridine ring, along with an ethyl ester group at the carboxylate position. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate typically involves the reaction of 2-chloro-6-methylpyridine-3-carboxylate with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated pyridines.
科学的研究の応用
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
2-(Methylsulfanyl)pyridine-3-carboxylate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
6-Methylpyridine-3-carboxylate: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
Ethyl 2-(methylsulfanyl)-6-methylpyridine-3-carboxylate: Similar to the target compound but with a methylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
39745-25-0 |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC名 |
ethyl 2-ethylsulfanyl-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-4-14-11(13)9-7-6-8(3)12-10(9)15-5-2/h6-7H,4-5H2,1-3H3 |
InChIキー |
OATQMOWJMILQHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
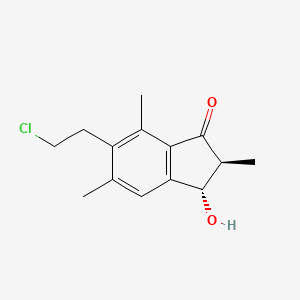
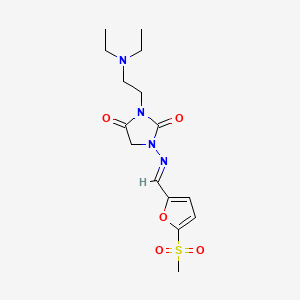

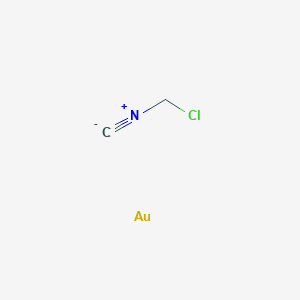
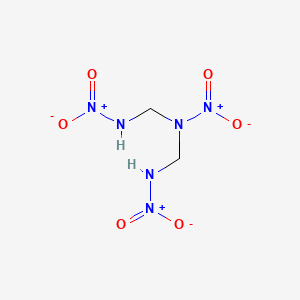


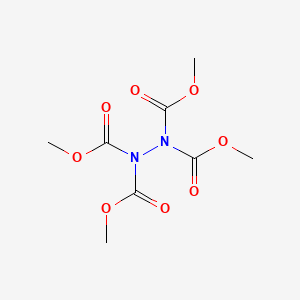
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
